3-Benzo[f]quinolin-3-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[f]quinolin-3-ylaniline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused benzene and quinoline ring system with an aniline group attached at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzo[f]quinolin-3-ylaniline typically involves the Friedländer annulation reaction. This method includes the condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols, diketones, or β-ketoesters under basic conditions, often mediated by urea/KOH . Another approach involves the reaction of aryllithium species with DMF to produce formyl derivatives, which are then cyclized to form the benzoquinoline skeleton .
Industrial Production Methods: Industrial production of this compound may utilize scalable versions of the aforementioned synthetic routes. The Friedländer annulation, due to its efficiency and relatively mild reaction conditions, is particularly suitable for large-scale synthesis. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzo[f]quinolin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Benzo[f]quinolin-3-ylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-Benzo[f]quinolin-3-ylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A simpler analog with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Benzo[h]quinoline: Another benzoquinoline isomer with the nitrogen atom in a different position
Uniqueness: 3-Benzo[f]quinolin-3-ylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .
Properties
IUPAC Name |
3-benzo[f]quinolin-3-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRKQMREODFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.